tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core with a tert-butyl ester group at position 3 and an amino substituent at position 2. Its synthesis typically involves multi-step reactions, including cyclization and esterification, as seen in analogous compounds .
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C11H14N4O3/c1-11(2,3)18-10(17)7-8(12)14-15-5-4-6(16)13-9(7)15/h4-5H,1-3H3,(H2,12,14)(H,13,16) |
InChI Key |
KGRGKCGAWNUIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2NC(=O)C=CN2N=C1N |
Origin of Product |
United States |
Preparation Methods
Synthesis from Ethyl 2-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
One well-documented method involves starting from ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 137455542), which serves as a key intermediate. This compound can be synthesized via condensation reactions involving pyrazole derivatives and suitable carbonyl compounds under controlled conditions.
Cyclization of 5-Aminopyrazole Derivatives
Based on research by Aggarwal et al., the synthesis often begins with 5-aminopyrazole derivatives reacting with β-dicarbonyl compounds or β-ketoesters under reflux conditions in acetic acid. This process facilitates cyclocondensation, forming the fused heterocyclic core. For example, condensation of 5-aminopyrazole with ethyl acetoacetate or other β-ketoesters results in intermediates that can be further modified to produce the pyrazolopyrimidine core.
Functionalization and Esterification
The ester group, specifically the tert-butyl ester, can be introduced via esterification of carboxylic acid intermediates using tert-butyl alcohol in the presence of acid catalysts like sulfuric acid or via direct esterification with tert-butyl halides under basic or acidic conditions. Alternatively, the tert-butyl group can be introduced through the use of tert-butyl esters of corresponding acids in the initial stages of synthesis.
Key Reaction Conditions and Reagents
Specific Synthesis Example
A representative synthesis involves the following steps:
- Step 1: Condensation of 5-aminopyrazole with ethyl acetoacetate in acetic acid under reflux to form a pyrazolopyrimidine intermediate.
- Step 2: Cyclization and ring closure facilitated by heating, leading to the formation of the dihydropyrazolopyrimidine core.
- Step 3: Esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst, yielding this compound.
This method ensures high regioselectivity and yields, supported by mechanistic insights into heterocyclic cyclization reactions.
Reaction Mechanism Insights
The key mechanism involves nucleophilic attack by the amino group of 5-aminopyrazole on the activated carbonyl carbon of the β-ketoester, followed by cyclization to form the fused ring system. Subsequent esterification introduces the tert-butyl group, stabilizing the molecule and enabling further derivatization.
Data Tables Summarizing Synthesis Parameters
Chemical Reactions Analysis
Alkylation Reactions
The amino group at position 2 undergoes regioselective alkylation under basic conditions. For example:
-
Methylation : Treatment with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives .
-
Benzylation : Reaction with benzyl bromide produces N-benzyl analogs, enhancing lipophilicity .
Conditions :
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| CH₃I | DMF | K₂CO₃ | 80°C | 82–89 |
| BnBr | THF | NaH | 0°C→RT | 75 |
This reactivity enables tailored modifications for medicinal chemistry applications .
Acylation and Carbamate Formation
The amino group participates in acylation reactions:
-
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/Et₃N forms stable carbamate intermediates .
-
Sulfonamide Formation : Interaction with sulfonyl chlorides (e.g., mesyl chloride) generates sulfonamide derivatives under mild conditions .
Example :
texttert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate ↓ (Boc₂O, Et₃N, THF) tert-butyl 2-(N-Boc-amino)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate [2]
Nucleophilic Aromatic Substitution
Electrophilic aromatic substitution occurs at position 7 of the pyrimidine ring:
-
Triflation : Treatment with trifluoromethanesulfonic anhydride (Tf₂O) introduces triflate groups for cross-coupling reactions .
-
Chlorination : POCl₃/PCl₅ converts the 5-keto group to 5-chloro derivatives, enabling Suzuki–Miyaura couplings .
Key Reaction :
text6-methylpyrazolo[1,5-a]pyrimidin-5-one ↓ (Tf₂O, pyridine, CHCl₃) 5-trifloyl-6-methylpyrazolo[1,5-a]pyrimidine (84% yield)[2]
Cyclization and Ring Expansion
The compound serves as a scaffold for fused heterocycles:
-
Pyrazolo-thieno-pyrimidines : Reaction with thiophene carboxaldehydes yields tricyclic systems via aldol condensation .
-
Quinazoline Analogues : Oxidative ring expansion with HNO₃/H₂SO₄ generates pyrazolo[1,5-a]quinazolinones .
Cyclization Example :
textEthyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate ↓ (thiourea, HCl) Pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxamide[4]
Hydrolysis and Decarboxylation
The tert-butyl ester undergoes controlled hydrolysis:
-
Acidic Hydrolysis : HCl/EtOH converts the ester to carboxylic acid derivatives .
-
Alkaline Hydrolysis : NaOH/EtOH yields carboxylates, which may decarboxylate under thermal conditions .
Decarboxylation Pathway :
textEthyl 5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate ↓ (conc. HCl, reflux) 3-unsubstituted pyrazolo[1,5-a]thieno[2,3-e]pyrimidine (major product)[4]
Tautomerism-Dependent Reactivity
The 5-oxo-4,5-dihydropyrimidine moiety exhibits keto-enol tautomerism, influencing:
Scientific Research Applications
While the search results do not provide specific applications and case studies for "tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate," they do offer some context regarding similar compounds and related research areas.
tert-Butyl 2-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a building block with a molecular weight of 250.26 and a purity of 97% . The compound contains a pyrazoline and a pyrimidine ring . The search results also mention research on related compounds, such as 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, which have shown anticancer activity . Additionally, research has been conducted on 4,5-dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine, exploring its potential as a GABAA receptor modulator . Substituted pyrazolo[1,5-a]pyrimidines have been investigated as Bruton's tyrosine kinase modulators .
Given the limited information on the specific applications of this compound, it is challenging to provide comprehensive data tables and well-documented case studies as requested. However, based on the context of similar compounds, potential research areas could include:
- Medicinal chemistry : Exploring its potential as a building block for synthesizing novel therapeutic agents .
- Anticancer research : Investigating its activity against various cancer cell lines .
- GABA receptor modulation : Studying its effects on GABAA receptors .
- Kinase inhibition : Evaluating its ability to inhibit protein kinases like Bruton's tyrosine kinase .
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Thermal Stability: Compound 22a, with a thieno ring and methyl group, exhibits exceptional thermal stability (mp >300°C), likely due to extended conjugation and rigid packing .
- Solubility : The ethyl analog (C₉H₉N₅O₃) has lower molecular weight and better solubility in polar organic solvents compared to bulkier tert-butyl derivatives .
- Functional Groups : The boron-containing compound (173) is tailored for cross-coupling reactions, highlighting the scaffold’s versatility in drug discovery .
Chemical Reactivity
Hydrolysis Behavior:
- Ethyl Esters: Ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate undergoes rapid decarboxylation under alkaline or acidic hydrolysis, yielding 3-unsubstituted derivatives .
- Analogous tert-butyl derivatives (e.g., 22a) show stability in recrystallization and synthetic steps .
Research Findings and Implications
- Synthetic Challenges : Hydrolysis of pyrazolo[1,5-a]pyrimidine esters is highly condition-dependent. Alkaline media favor decarboxylation, while acidic conditions may degrade the scaffold entirely .
- Steric Effects : The tert-butyl group in the target compound likely improves stability but may reduce reactivity in nucleophilic substitutions compared to smaller esters .
- Structural Diversity : Substitutions at positions 3 (ester), 4 (methyl), and 7 (boron/pyridyl) dramatically alter physicochemical and biological properties, underscoring the scaffold’s adaptability .
Biological Activity
tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 2271119-57-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and possible therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N4O3, with a molecular weight of 250.26 g/mol. The compound features a pyrazolo-pyrimidine structure that is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the pyrazolo and pyrimidine moieties. The detailed synthetic pathway can be referenced from specialized chemical databases and literature .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| SCM9 | A549 | 10.5 | Apoptosis induction |
| SCM5 | MDA-MB-231 | 8.3 | Cell cycle arrest |
Immunomodulatory Effects
In addition to anticancer properties, this compound has been investigated for its immunomodulatory effects. It has been shown to inhibit the proliferation of lymphocytes induced by phytohemagglutinin A and lipopolysaccharides . This suggests potential applications in treating autoimmune disorders.
Antiviral Activity
The compound's antiviral properties have also been explored. Similar derivatives have shown efficacy against human herpes virus type-1 (HHV-1), indicating that this class of compounds may serve as antiviral agents .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Antitumor Efficacy : A study evaluating various derivatives found that certain modifications in the pyrazolo-pyrimidine structure enhanced anticancer activity significantly against specific cancer types.
- Immunosuppressive Action : Another investigation demonstrated that certain derivatives could moderate TNF-α production in human whole blood cultures, showcasing their potential for therapeutic use in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, and how are intermediates characterized?
- Methodology : The compound is synthesized via cyclocondensation of methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, followed by deprotection and purification. Key intermediates are characterized using NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and functional group integrity .
- Critical Step : The use of LiOH·H₂O for hydrolysis ensures selective tert-butyl ester retention while cleaving methyl esters, minimizing side reactions .
Q. How is the structural conformation of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, SC-XRD of a structurally related tert-butyl pyrazolo[4,3-c]pyridine derivative revealed a bicyclic system with a chair-like conformation stabilized by intramolecular hydrogen bonds .
Q. What spectroscopic techniques are essential for distinguishing tautomeric forms of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology : ¹H and ¹³C NMR are critical for identifying tautomerism. For instance, the 5-oxo-4,5-dihydro moiety exhibits distinct carbonyl signals at ~165–170 ppm in ¹³C NMR, while NH protons in the pyrazole ring appear as broad singlets in ¹H NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during the synthesis of tert-butyl-substituted pyrazolo[1,5-a]pyrimidines?
- Methodology :
- Solvent Optimization : Replacing polar aprotic solvents (e.g., DMF) with THF or dichloromethane reduces side reactions like over-alkylation .
- Catalysis : Triethylamine or DMAP enhances nucleophilic substitution efficiency in tert-butyl ester formation, achieving yields >75% .
- Temperature Control : Maintaining temperatures below 40°C prevents thermal decomposition of the tert-butyl group .
Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- SAR Analysis : Systematic variation of substituents (e.g., replacing tert-butyl with trifluoromethyl) can isolate structure-activity relationships. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Computational Modeling : Molecular docking studies using software like AutoDock Vina predict binding affinities to target proteins (e.g., kinases), reconciling discrepancies between in vitro and in vivo results .
Q. How do steric and electronic effects of the tert-butyl group influence regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?
- Methodology :
- Steric Effects : The tert-butyl group directs electrophilic substitution to the less hindered C-6 position, as evidenced by bromination studies on ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at C-2 increase reactivity at C-7, validated by DFT calculations .
Experimental Design & Data Analysis
Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?
- Methodology :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, ensuring consistent tert-butyl ester formation .
- Quality Control : HPLC with UV detection (λ = 254 nm) confirms purity ≥95%, with retention times calibrated against reference standards .
Q. How are stability and degradation pathways of this compound evaluated under varying storage conditions?
- Methodology :
- Forced Degradation Studies : Exposure to heat (60°C), humidity (75% RH), and light (ICH Q1B) identifies degradation products. LC-MS analysis reveals hydrolysis of the tert-butyl ester as the primary degradation pathway .
Safety & Handling
Q. What safety precautions are critical when handling this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
